4-(5-Fluoro-2-methoxyphenyl)butanoic acid
Description
The study and application of 4-(5-Fluoro-2-methoxyphenyl)butanoic acid are situated at the intersection of several important areas of chemical science. Its molecular architecture, featuring a fluorinated and methoxylated phenyl ring attached to a butanoic acid chain, makes it a valuable subject for research and a useful component in synthetic chemistry.
This compound is a member of two significant classes of organic compounds: fluorinated organic acids and methoxyphenyl derivatives.
Fluorinated Organic Acids: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov The presence of a fluorine atom on the phenyl ring of the target compound suggests its potential utility in the development of bioactive molecules with tailored properties. Research into fluorinated compounds is extensive, with applications ranging from pharmaceuticals to advanced materials. researchgate.net
Methoxyphenyl Derivatives: The methoxy (B1213986) group (-OCH₃) is another crucial functional group in organic and medicinal chemistry. It can influence a molecule's electronic properties, solubility, and ability to form hydrogen bonds. Methoxyphenyl derivatives are common scaffolds in drug discovery and are found in a wide array of biologically active compounds. The combination of both a fluoro and a methoxy substituent on the phenyl ring, as seen in this compound, allows for fine-tuning of these physicochemical properties.
While specific, high-profile applications of this compound as a key intermediate are not extensively documented in publicly available literature, its structure is indicative of its potential as a valuable building block. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. This versatility makes it a useful precursor for constructing more complex molecular architectures.
For instance, related phenylbutanoic acid derivatives are utilized in the synthesis of pharmacologically active agents. The structural motif of a substituted phenyl ring connected to a four-carbon acid chain is a common feature in molecules designed to interact with biological targets. The specific "5-fluoro-2-methoxy" substitution pattern provides a unique electronic and steric profile that can be exploited in the design of novel compounds. A related compound, 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid, is also commercially available, indicating the utility of this particular substituted phenyl moiety in synthetic applications. bldpharm.com
Academic research into structural motifs similar to those found in this compound often focuses on understanding how the interplay between different functional groups affects molecular conformation and reactivity. The ortho-methoxy group relative to the butanoic acid side chain can influence the orientation of the side chain through steric and electronic effects. The fluorine atom at the meta-position further modifies the electron distribution within the aromatic ring.
Studies on related fluorinated and methoxylated aromatic compounds explore their synthesis and biological activities, such as potential antitumor and 5-lipoxygenase inhibitory effects. nih.gov Research on various phenylbutanoic acid derivatives has also led to the discovery of compounds with potential therapeutic applications, including anticancer properties. The specific arrangement of substituents in this compound makes it a candidate for inclusion in screening libraries for the discovery of new bioactive agents.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-15-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXLWICMZMEFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 5 Fluoro 2 Methoxyphenyl Butanoic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 4-(5-fluoro-2-methoxyphenyl)butanoic acid identifies several logical bond disconnections that form the basis for plausible synthetic routes. The two primary strategies involve either constructing the butanoic acid side chain on a pre-existing aromatic ring or forming the aromatic ring with the side chain already partially or fully assembled.
Strategy A: Side Chain Formation on Aromatic Ring
The most straightforward disconnection breaks the bond between the butanoic acid side chain and the 5-fluoro-2-methoxyphenyl ring. This leads to a key intermediate, the 5-fluoro-2-methoxyphenyl synthon, and a four-carbon (C4) side chain synthon. This approach allows for the late-stage introduction of the butanoic acid moiety.
Strategy B: Aromatic Ring Functionalization
An alternative strategy involves disconnecting the functional groups on the aromatic ring itself. For instance, the C-F or C-O bonds could be disconnected, leading to precursors like a substituted methoxyphenyl or fluorophenyl ring that can be further functionalized. This approach is advantageous if the butanoic acid side chain is incorporated early in the synthesis.
These disconnections pave the way for the specific synthetic methodologies discussed in the subsequent sections.
Butanoic Acid Side Chain Elaboration Strategies
The construction of the butanoic acid side chain can be achieved through several reliable methods, primarily involving carbon-carbon bond formation via alkylation or the transformation of oxygenated precursors.
Alkylation Reactions for Carbon-Carbon Bond Formation
Alkylation strategies are a direct means of introducing the butanoic acid side chain onto the aromatic core. One of the most common methods is the Friedel-Crafts acylation . This reaction typically involves the acylation of a suitable aromatic precursor, such as 1-fluoro-4-methoxybenzene, with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This yields 3-(5-fluoro-2-methoxybenzoyl)propanoic acid. The ketone carbonyl group in this intermediate is then reduced to a methylene (B1212753) group, commonly via a Clemmensen or Wolff-Kishner reduction, to afford the final product.
Another approach involves the alkylation of a carboxylate . A carboxylic acid can be converted to its conjugate base, which can then be alkylated using an SN2 reaction with a primary alkyl halide. libretexts.org For instance, a suitable organometallic derivative of 5-fluoro-2-methoxyphenyl could react with a C4 electrophile containing a protected carboxylic acid functionality.
Reductive Transformations of Oxygenated Butanoic Acid Precursors (e.g., from oxo-butanoate derivatives)
An alternative to direct alkylation is the use of precursors that already contain a four-carbon chain with an oxygenated functional group, such as a ketone. For example, a reaction could be designed to produce ethyl 4-(5-fluoro-2-methoxyphenyl)-3-oxobutanoate. The ketone at the 3-position can then be reduced.
The asymmetric reduction of such β-ketoesters is a well-established method for producing chiral alcohols, often employing biocatalysts like carbonyl reductases or baker's yeast. researchgate.net While chirality is not a factor in the final target compound, these powerful reductive methods can be adapted. For complete removal of the carbonyl group, the intermediate can first be reduced to a hydroxyl group and then subjected to deoxygenation.
Construction and Functionalization of the 5-Fluoro-2-methoxyphenyl Moiety
Electrophilic and Nucleophilic Fluorination Techniques
The introduction of a fluorine atom onto an aromatic ring can be accomplished through either electrophilic or nucleophilic pathways. numberanalytics.comnumberanalytics.com The choice of method depends on the nature of the starting materials and the desired regioselectivity.
Electrophilic Fluorination: This method is suitable for electron-rich aromatic compounds. wikipedia.org A precursor such as a 2-methoxyphenyl derivative can be treated with a source of electrophilic fluorine. Reagents in the "N-F" class, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used due to their stability and ease of handling. wikipedia.orgrsc.orgdigitellinc.com The directing effects of the substituents on the ring are crucial for achieving the desired regiochemistry.
Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) is another powerful technique, particularly for aromatic rings bearing electron-withdrawing groups. rsc.orgalfa-chemistry.com A typical strategy would involve a precursor with a good leaving group (e.g., -NO₂ or -Cl) at the desired position for fluorination. The reaction is carried out with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent. rsc.orgrsc.org For example, a precursor like 1-chloro-2-methoxy-5-nitrobenzene could potentially undergo fluorination to replace the chloro group.
Interactive Table: Comparison of Fluorination Agents
| Agent Class | Example Reagent | Mechanism | Substrate Requirement |
| Electrophilic | Selectfluor™ | Electrophilic Aromatic Substitution | Electron-rich aromatics |
| Electrophilic | N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Aromatic Substitution | Electron-rich aromatics |
| Nucleophilic | Potassium Fluoride (KF) | Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aromatics with a good leaving group |
| Nucleophilic | Cesium Fluoride (CsF) | Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aromatics with a good leaving group |
Methoxylation and Etherification Strategies
The methoxy (B1213986) group is typically introduced via an etherification reaction. The most common method is the Williamson ether synthesis , which involves the reaction of a phenoxide with a methylating agent. In this context, a suitable precursor would be a 5-fluorophenol derivative, which can be deprotonated with a base to form the corresponding phenoxide. This is then treated with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the desired methoxy ether.
Alternatively, the synthesis may start from a material that already contains the methoxy group, such as 4-fluoro-2-methoxyaniline (B49241), which can be chemically modified to introduce the butanoic acid side chain. google.com Catalytic demethoxylation processes are also known, highlighting the reactivity of this functional group under specific conditions. researchgate.net
Convergent and Linear Synthetic Pathways to this compound
Linear Synthetic Pathway
One potential linear sequence is initiated by a Sandmeyer reaction to replace the amino group of 4-fluoro-2-methoxyaniline with a hydroxyl group, yielding 4-fluoro-2-methoxyphenol. This intermediate can then undergo O-alkylation with a suitable four-carbon electrophile, such as ethyl 4-bromobutanoate, in the presence of a base like potassium carbonate, to introduce the butanoic acid ester side chain. The final step would involve the hydrolysis of the ester to afford the target carboxylic acid.
An alternative and more common linear approach involves the Friedel-Crafts acylation of 1-fluoro-4-methoxybenzene. youtube.comchemistrysteps.com This reaction, typically employing succinic anhydride and a Lewis acid catalyst such as aluminum chloride, introduces a 4-oxo-4-(5-fluoro-2-methoxyphenyl)butanoic acid intermediate. Subsequent reduction of the ketone functionality is required to yield the final product. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation. chemistrysteps.comorgoreview.comyoutube.com The choice between these reduction methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. orgoreview.comyoutube.com
Illustrative Linear Synthetic Scheme (Friedel-Crafts Acylation Route):
Step 1: Friedel-Crafts Acylation
Reactants: 1-Fluoro-4-methoxybenzene, Succinic anhydride, Aluminum chloride
Product: 4-oxo-4-(5-fluoro-2-methoxyphenyl)butanoic acid
Step 2: Ketone Reduction (e.g., Clemmensen Reduction)
Reactants: 4-oxo-4-(5-fluoro-2-methoxyphenyl)butanoic acid, Amalgamated zinc, Hydrochloric acid
Product: this compound
Convergent Synthetic Pathway
A feasible convergent strategy for this compound could involve the preparation of a Grignard reagent from a suitably protected 4-bromo-1-fluoro-2-methoxybenzene. This organometallic intermediate would then be reacted with a four-carbon electrophile that already contains the carboxylic acid functionality or a precursor to it. For instance, reaction with gamma-butyrolactone (B3396035) in the presence of a copper catalyst could potentially form the desired carbon-carbon bond. Subsequent workup would yield the target acid.
Another convergent approach could utilize a cross-coupling reaction, such as a Suzuki or Negishi coupling. This would involve the synthesis of a boronic acid or an organozinc derivative of the fluoromethoxyphenyl moiety and its subsequent coupling with a four-carbon synthon containing a terminal alkene or alkyne. The unsaturated side chain would then be reduced to the saturated alkyl chain.
Illustrative Convergent Synthetic Scheme (Grignard Route):
Fragment A Synthesis:
Reactant: 4-Bromo-1-fluoro-2-methoxybenzene
Reagent: Magnesium metal
Product: (5-Fluoro-2-methoxyphenyl)magnesium bromide
Fragment B (Electrophile):
gamma-Butyrolactone
Coupling and Hydrolysis:
Reactants: (5-Fluoro-2-methoxyphenyl)magnesium bromide, gamma-Butyrolactone, followed by acidic workup.
Product: this compound
| Feature | Linear Synthesis (Friedel-Crafts Route) | Convergent Synthesis (Grignard Route) |
|---|---|---|
| Overall Strategy | Sequential modification of a single starting material. | Independent synthesis of key fragments followed by coupling. |
| Key Reactions | Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction. | Grignard reagent formation, Nucleophilic addition. |
| Potential Advantages | Conceptually straightforward, fewer purification steps of complex intermediates. | Higher overall yield, flexibility for analogue synthesis. |
| Potential Challenges | Potentially lower overall yield due to the number of steps, harsh reaction conditions. | Requires careful control of reactive organometallic intermediates. |
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
For academic-scale synthesis, the optimization of reaction conditions is crucial for maximizing yields, ensuring purity, and establishing a reliable synthetic protocol.
In the context of the linear synthesis via Friedel-Crafts acylation , several parameters can be fine-tuned. The choice of Lewis acid catalyst can significantly impact the reaction's efficiency and regioselectivity. While aluminum chloride is common, other catalysts like iron(III) chloride or zinc chloride could be explored to potentially milder reaction conditions. The reaction temperature and time are also critical; careful monitoring is necessary to drive the reaction to completion while minimizing the formation of byproducts. For the subsequent ketone reduction, the choice between the Clemmensen and Wolff-Kishner methods will depend on the acid or base sensitivity of the molecule. Optimization of the Clemmensen reduction would involve adjusting the concentration of hydrochloric acid and the amount of amalgamated zinc. For the Wolff-Kishner reduction, the reaction temperature and the choice of solvent are key variables to control.
For a convergent synthesis utilizing a Grignard reagent , the formation of the organomagnesium compound is a critical step that requires optimization. The use of dry solvents (typically tetrahydrofuran (B95107) or diethyl ether) is essential to prevent quenching of the Grignard reagent. Activation of the magnesium metal, for instance, with iodine or 1,2-dibromoethane, can facilitate the initiation of the reaction. The temperature of the subsequent coupling reaction must be carefully controlled to prevent side reactions. The stoichiometry of the reactants is another important factor to consider to maximize the yield of the desired product.
| Synthetic Step | Parameter to Optimize | Rationale and Considerations | Typical Range/Conditions |
|---|---|---|---|
| Friedel-Crafts Acylation | Lewis Acid Catalyst | To enhance reactivity and selectivity. Milder catalysts may reduce side reactions. | AlCl3, FeCl3, ZnCl2 (1.1 - 2.0 equivalents) |
| Solvent | To ensure solubility of reactants and facilitate the reaction. | Dichloromethane, 1,2-dichloroethane, nitrobenzene | |
| Temperature | To control the reaction rate and minimize byproduct formation. | 0 °C to room temperature | |
| Ketone Reduction (Clemmensen) | Acid Concentration | To ensure efficient reduction without degradation of the product. | Concentrated HCl |
| Reaction Time | To drive the reaction to completion. | 2 - 24 hours | |
| Grignard Reaction | Solvent Purity | Strictly anhydrous conditions are required to prevent quenching of the Grignard reagent. | Anhydrous THF or Et2O |
| Temperature | To control the rate of Grignard formation and the subsequent coupling reaction. | Room temperature for formation; 0 °C to reflux for coupling | |
| Stoichiometry | To maximize the conversion of the limiting reagent. | Slight excess of the Grignard reagent (1.1 - 1.5 equivalents) |
Chemical Reactivity and Derivatization of 4 5 Fluoro 2 Methoxyphenyl Butanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield a wide array of derivatives. These reactions are fundamental in organic synthesis for the construction of more complex molecules.
Formation of Esters, Amides, and Acid Chlorides
Standard protocols in organic synthesis can be employed to convert 4-(5-Fluoro-2-methoxyphenyl)butanoic acid into its corresponding esters, amides, and acid chlorides.
Esterification: The formation of esters is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is usually driven to completion by removing the water formed during the reaction.
Amidation: Amides can be synthesized by the direct reaction of the carboxylic acid with an amine. This reaction often requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated to a more reactive species. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate amide bond formation under milder conditions.
Acid Chloride Formation: The carboxylic acid can be readily converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is often a crucial first step for the synthesis of esters and amides under very mild conditions.
Table 1: Common Derivatization Reactions of the Carboxylic Acid Group
| Derivative | Reagents and Conditions | Product |
|---|---|---|
| Ester | R'OH, H⁺ (cat.), heat | 4-(5-Fluoro-2-methoxyphenyl)butanoate ester |
| Amide | R'R''NH, DCC or EDC | N-substituted-4-(5-Fluoro-2-methoxyphenyl)butanamide |
| Acid Chloride | SOCl₂ or (COCl)₂ | 4-(5-Fluoro-2-methoxyphenyl)butanoyl chloride |
Reduction to Corresponding Alcohols and Aldehydes
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.
Reduction to Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to their corresponding primary alcohols. The reaction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.
Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. This conversion can be achieved indirectly by first converting the carboxylic acid to a derivative such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H).
Table 2: Reduction Products of this compound
| Product | Reducing Agent |
|---|---|
| 4-(5-Fluoro-2-methoxyphenyl)butan-1-ol | Lithium aluminum hydride (LiAlH₄) |
| 4-(5-Fluoro-2-methoxyphenyl)butanal | Indirect methods via acid chloride or Weinreb amide |
Transformations of the Fluoro-methoxyphenyl Aromatic Ring
The reactivity of the aromatic ring in this compound is influenced by the electronic effects of the fluoro, methoxy (B1213986), and butanoic acid substituents. These groups dictate the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS), the methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom, while highly electronegative and inductively withdrawing (deactivating), is also an ortho-, para-director because of electron donation from its lone pairs. The butanoic acid side chain is a deactivating group.
Given the substitution pattern of this compound, the positions open for electrophilic attack are C3, C4, and C6. The powerful activating and directing effect of the methoxy group at C2 will strongly favor substitution at the ortho (C3) and para (C6) positions relative to the methoxy group. The fluorine at C5 will also direct ortho (C4 and C6) and para (C2, which is already substituted). The combined directing effects suggest that electrophilic substitution is most likely to occur at the C6 position, which is para to the strongly activating methoxy group and ortho to the fluorine. Substitution at C4 is also possible, being ortho to the fluorine and meta to the methoxy group.
Nucleophilic Aromatic Substitution Reactions on Fluorinated Arenes
Nucleophilic aromatic substitution (SNA) on aryl fluorides typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. The aromatic ring of this compound is substituted with an electron-donating methoxy group, which generally disfavors classical SₙAr reactions.
However, modern synthetic methods, such as those employing strong bases to generate aryne intermediates or transition-metal-catalyzed cross-coupling reactions, could potentially be used to achieve nucleophilic substitution of the fluorine atom. The viability of such reactions would depend on the specific reaction conditions and the nature of the nucleophile.
Intramolecular Cyclization and Heterocyclic Annulation Reactions of Compound Derivatives
The butyric acid side chain of this compound provides the opportunity for intramolecular cyclization reactions to form fused ring systems. A prominent example is the intramolecular Friedel-Crafts acylation.
Upon conversion of the carboxylic acid to a more reactive species like an acid chloride, an intramolecular Friedel-Crafts acylation can be initiated in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction leads to the formation of a tetralone, a valuable bicyclic ketone intermediate. The cyclization will be directed by the activating methoxy group. Given the positions on the aromatic ring, cyclization is expected to occur at the C6 position, which is ortho to the butanoic acid chain and para to the activating methoxy group, to yield 7-fluoro-4-methoxy-1-tetralone.
This tetralone derivative can then serve as a versatile precursor for the synthesis of a variety of more complex heterocyclic and polycyclic structures through subsequent annulation reactions.
Chiral Resolution and Asymmetric Synthesis Approaches for Enantiomerically Pure Derivatives of this compound
The synthesis of enantiomerically pure forms of this compound and its derivatives is a critical consideration for their potential applications, particularly in pharmacology where the biological activity of stereoisomers can differ significantly. While specific methodologies for the chiral resolution or asymmetric synthesis of this exact compound are not extensively detailed in publicly available literature, established strategies for structurally similar 4-arylbutanoic acids and fluorinated carboxylic acids provide a strong foundation for developing effective approaches. These methods primarily fall into two categories: the separation of enantiomers from a racemic mixture (chiral resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis).
Chiral Resolution Methods
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For carboxylic acids like this compound, two common and effective methods are classical resolution via diastereomeric salt formation and enzymatic resolution.
Classical Resolution via Diastereomeric Salt Formation:
This is a well-established technique that involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. pharmtech.comwikipedia.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. pharmtech.com This difference allows for their separation by fractional crystallization. wikipedia.org The separated diastereomeric salt is then treated with an acid to regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent. wikipedia.org
For the resolution of this compound, a variety of commercially available chiral amines could be screened as resolving agents. A notable example of this approach is the successful resolution of (±)-2-hydroxy-4-phenylbutanoic acid using an optically active 1-(p-tolyl)ethylamine. google.com This process yielded the desired enantiomer in high purity and yield. google.com
Potential Chiral Resolving Agents for this compound:
| Resolving Agent Type | Specific Examples | Rationale |
|---|
The selection of the appropriate chiral resolving agent and crystallization solvent is often empirical and requires screening to identify the optimal conditions for efficient separation.
Enzymatic Resolution:
Enzymatic resolution offers a highly selective alternative for obtaining enantiomerically pure compounds. Lipases are particularly effective for the kinetic resolution of racemic esters of carboxylic acids. researchgate.netmdpi.comresearchgate.net In this process, the racemic ester of this compound would be subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme stereoselectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com The resulting mixture of the enantiomerically enriched carboxylic acid and the unreacted ester can then be separated.
Studies on the enzymatic resolution of fluorinated arylcarboxylic acids have demonstrated the high efficiency of this method. For instance, the hydrolysis of ethyl esters of fluorinated 3-arylcarboxylic acids using Amano PS lipase resulted in the formation of (S)-carboxylic acids and unreacted (R)-esters with high yields and excellent enantiomeric purity. mdpi.comresearchgate.net This approach is attractive due to the mild reaction conditions and the high stereoselectivity often exhibited by enzymes. nih.gov
Example of an Enzymatic Resolution Strategy:
| Substrate | Enzyme | Reaction Type | Products | Enantiomeric Excess (ee) |
| Racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoate | Amano PS Lipase | Hydrolysis | (S)-3-(4-fluorophenyl)-2-methylpropanoic acid and (R)-ethyl 3-(4-fluorophenyl)-2-methylpropanoate | High ee reported for similar substrates mdpi.comresearchgate.net |
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a specific enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org Key strategies applicable to the synthesis of chiral this compound derivatives include the use of chiral auxiliaries and asymmetric hydrogenation.
Use of Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org
For the synthesis of chiral this compound, a chiral auxiliary, such as a pseudoephedrine amide or an oxazolidinone, could be attached to a suitable precursor. For example, the alkylation of a pseudoephedrine amide derived from a shorter-chain carboxylic acid with a suitable electrophile can proceed with high diastereoselectivity. nih.govresearchgate.net Subsequent cleavage of the auxiliary would provide the desired chiral carboxylic acid. Oxazolidinones are also widely used as chiral auxiliaries in stereoselective alkylation and aldol (B89426) reactions to create new stereocenters with high control. wikipedia.org
General Scheme for Chiral Auxiliary-Mediated Synthesis:
| Chiral Auxiliary | Key Reaction Step | Substrate Type | Expected Outcome |
| Pseudoephedrine | Diastereoselective alkylation of the corresponding amide enolate | Propionamide derivative | High diastereoselectivity in the formation of the new stereocenter nih.gov |
| Oxazolidinone | Diastereoselective alkylation of the N-acyl oxazolidinone enolate | Acyl oxazolidinone | High control over the stereochemistry of the resulting product wikipedia.org |
Asymmetric Hydrogenation:
Asymmetric hydrogenation is a powerful method for the enantioselective reduction of a prochiral double bond to create a stereocenter. nih.govnih.gov To apply this method to the synthesis of chiral this compound, an unsaturated precursor, such as 4-(5-fluoro-2-methoxyphenyl)but-2-enoic acid or a similar unsaturated ester, would be required.
The hydrogenation of this unsaturated acid or its ester in the presence of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, can lead to the formation of the desired enantiomer with high enantiomeric excess. nih.gov Iridium catalysts with chiral spiro-P,N-ligands have shown particular promise for the asymmetric hydrogenation of unsaturated carboxylic acids, offering high turnover numbers and excellent enantioselectivities. nih.gov
Illustrative Asymmetric Hydrogenation Approach:
| Substrate | Catalyst System | Product | Key Advantages |
| 4-(5-fluoro-2-methoxyphenyl)but-2-enoic acid (hypothetical) | Iridium complex with a chiral spiro-P,N-ligand | (R)- or (S)-4-(5-fluoro-2-methoxyphenyl)butanoic acid | High efficiency, high enantioselectivity, and operational simplicity nih.gov |
Inability to Generate Article on "this compound" Due to Lack of Available Spectroscopic Data
Following a comprehensive and exhaustive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate the requested article on the chemical compound "this compound." The user's specific and strict instructions required a detailed analysis based on advanced spectroscopic and structural characterization methodologies, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Despite multiple targeted searches using the compound's name, potential CAS number, and related synthetic pathways, no specific experimental data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, or IR spectroscopy for "this compound" could be located in the accessible scientific databases and literature.
The search results consistently yielded information for a related, but structurally distinct, isomer, "4-(4-methoxyphenyl)butanoic acid," which lacks the fluorine substituent and has a different substitution pattern on the phenyl ring. Adhering to the user's explicit instructions to focus solely on "this compound" and to exclude any information outside the specified scope, this alternative data could not be used.
Similarly, searches for synthetic procedures that might include characterization of "this compound" as a product or intermediate did not provide the necessary spectroscopic details.
Without the foundational experimental data required for each section and subsection of the requested outline, it is impossible to produce a thorough, informative, and scientifically accurate article as per the user's instructions. Therefore, the generation of the article cannot be completed at this time.
Advanced Spectroscopic and Structural Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data on the chromatographic separation, purity assessment, or isolation of 4-(5-Fluoro-2-methoxyphenyl)butanoic acid using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) has been publicly reported.
While general chromatographic principles are broadly applicable to the purification and analysis of organic compounds, the absence of specific research findings for this particular molecule prevents a detailed discussion of its chromatographic behavior. Method development for a new compound like this compound would typically involve screening various stationary phases (e.g., C8, C18 for reversed-phase HPLC), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with acidic or basic modifiers), and detection wavelengths to achieve optimal separation from potential impurities or starting materials.
Similarly, for TLC, the development of a suitable solvent system would be required to obtain a satisfactory retention factor (Rf) for the compound, allowing for rapid purity checks and reaction monitoring. However, without experimental data, any discussion of specific conditions, retention times, or Rf values would be purely speculative and fall outside the scope of this fact-based article.
Therefore, no detailed research findings or data tables can be presented for the chromatographic analysis of this compound at this time.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbitals analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. wikipedia.org By solving the Schrödinger equation, these methods can predict a wide range of molecular attributes, including geometry, electronic structure, and reactivity. researchgate.netaps.org For 4-(5-Fluoro-2-methoxyphenyl)butanoic acid, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost for determining its electronic characteristics. scirp.org
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. taylorandfrancis.com The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. taylorandfrancis.com A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring. The fluorine atom, being highly electronegative, would influence the electron distribution and orbital energies.
Illustrative Data Table: Calculated FMO Properties
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests the molecule's chemical stability and reactivity. |
Conformational Analysis and Energy Landscapes of this compound and its Derivatives
The biological activity of a molecule is intimately linked to its three-dimensional structure. researchgate.net Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their corresponding energy levels. drugdesign.orgacs.org For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial. researchgate.net
The potential energy surface of the molecule can be explored by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. drugdesign.org This allows for the identification of low-energy, stable conformers, as well as the energy barriers between them. It is important to note that the conformation in which a molecule binds to a biological target (the bioactive conformation) is not always its lowest energy state in solution. nih.govresearchgate.net
For this compound, key rotations would be around the bonds connecting the butanoic acid chain to the phenyl ring and within the butanoic acid chain itself. The interplay of steric and electronic effects of the fluoro and methoxy (B1213986) substituents will significantly influence the preferred conformations.
Illustrative Data Table: Torsion Angles of a Low-Energy Conformer
This table presents hypothetical data for illustrative purposes.
| Torsion Angle | Illustrative Value (Degrees) | Description |
| C(ring)-C(ring)-C(chain)-C(chain) | 120° | Defines the orientation of the butanoic acid chain relative to the phenyl ring. |
| C(ring)-C(chain)-C(chain)-C(chain) | 180° | Describes the conformation of the alkyl chain. |
| C(chain)-C(chain)-C(chain)-C(acid) | 60° | Defines the orientation of the carboxylic acid group. |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While conformational analysis provides a static picture of a molecule's preferred shapes, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govarxiv.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions at an atomic level. arxiv.orgiaanalysis.com
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. mdpi.com The simulation would then track the trajectory of each atom over a period of time, revealing how the molecule flexes, rotates, and interacts with its surroundings. This can help in understanding the stability of different conformers, the flexibility of the molecule, and its solvation properties. iaanalysis.com When studying the interaction with a biological target, MD simulations can reveal how the ligand binds and unbinds, and how the protein-ligand complex behaves over time. nih.govnih.gov
Illustrative Data Table: Key Parameters from an MD Simulation
This table presents hypothetical data for illustrative purposes.
| Parameter | Illustrative Value/Observation | Significance |
| Simulation Time | 100 ns | The duration over which the molecular behavior is observed. |
| Root Mean Square Deviation (RMSD) | 1.5 Å | Measures the average deviation of the molecule's backbone from its initial structure, indicating stability. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | Indicates the portion of the molecule exposed to the solvent, affecting solubility. |
Structure-Based and Ligand-Based Design Approaches Applied to Related Scaffolds
In drug discovery, computational methods are extensively used to design new molecules with desired biological activities. nih.gov These methods can be broadly categorized into structure-based and ligand-based approaches. iaanalysis.comslideshare.netquora.com
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., a protein) is known. nih.gov In this approach, molecules are designed to fit into the binding site of the target, a process known as molecular docking. nih.gov For a scaffold like this compound, SBDD would involve docking the molecule and its derivatives into the active site of a target protein to predict their binding modes and affinities.
Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown, but a set of molecules with known activity is available. iaanalysis.comnih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. quora.com Techniques like pharmacophore modeling and 3D-QSAR are used to identify the key chemical features responsible for activity and to design new molecules that possess these features. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comlongdom.orgmdpi.com This is a key component of ligand-based drug design. mdpi.com
To build a QSAR model for analogs derived from this compound, a dataset of these compounds with their measured biological activities is required. longdom.org For each compound, a set of molecular descriptors (numerical values that encode different aspects of the molecule's structure and properties) is calculated. These descriptors can be constitutional, topological, geometrical, or electronic. jocpr.com Statistical methods are then used to develop an equation that correlates the descriptors with the biological activity. deeporigin.compatsnap.com
A well-validated QSAR model can be used to predict the activity of new, untested analogs, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process. jocpr.comdeeporigin.com
Illustrative Data Table: A Simple QSAR Equation
This table presents a hypothetical QSAR model for illustrative purposes.
| Equation | Statistical Parameters | Interpretation |
| log(1/IC50) = 0.5 * LogP - 0.2 * TPSA + 1.5 * (if aromatic nitro group) + 2.1 | r² = 0.85, q² = 0.75 | This hypothetical equation suggests that biological activity (log(1/IC50)) increases with lipophilicity (LogP) and the presence of an aromatic nitro group, while it decreases with increasing polar surface area (TPSA). |
Mechanistic Biological Investigations of 4 5 Fluoro 2 Methoxyphenyl Butanoic Acid Derivatives and Analogs
Ligand-Receptor Interaction Studies
Derivatives containing the fluoro-methoxyphenyl moiety have been investigated for their ability to function as antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor. The primary mechanism of action for these antagonists is competitive binding to the pituitary GnRH receptors. uu.nl This direct competition with endogenous GnRH rapidly inhibits the release of gonadotropins, such as luteinizing hormone (LH). uu.nl
Analogs such as 1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methyl-uracils and 5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione have been synthesized and identified as potent, orally active antagonists of the human GnRH receptor. mdpi.comresearchgate.net The interaction involves the binding of these synthetic molecules to the receptor, physically blocking the native hormone from initiating its signaling cascade. sigmaaldrich.com Studies on related antagonists show that hydrophobic aromatic moieties are often incorporated into the structure to enhance binding affinity and potency. nih.gov While agonists induce receptor activation, these antagonists are designed for strong receptor binding without subsequent activation, leading to a direct and immediate suppression of the hormonal pathway. sigmaaldrich.com
Table 1: GnRH Receptor Antagonism by an Analog
| Analog | Target Receptor | Mechanism | Observed Effect | Reference |
|---|---|---|---|---|
| [Aph(Hvn)5,D-Aph(Cbm)6]Azaline B | Human GnRH Receptor | Competitive Antagonism | IC50 of 1.47 nM | nih.gov |
Enzyme Modulatory Activities
The structural motifs present in 4-(5-fluoro-2-methoxyphenyl)butanoic acid suggest potential interactions with various enzyme families. Investigations into its analogs have revealed significant modulatory activities.
Cholinesterases: The presence of a fluorine atom is significant, as fluoride (B91410) ions are known inhibitors of cholinesterases. nih.gov The inhibitory mechanism is typically uncompetitive and reversible. nih.gov While direct studies on this compound are limited, analogs containing a fluorobenzyl moiety have shown potent and selective inhibitory activity against acetylcholinesterase (AChE). researchgate.net For example, 2-(5-(2-fluorobenzylamino)pentyl)isoindoline-1,3-dione, a heterodimeric structure, demonstrated an IC50 value of 87 nM for AChE, with the benzyl (B1604629) moiety forming critical CH-π interactions with Trp84 in the enzyme's active site. researchgate.net
Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. bldpharm.com Inhibition of sEH prevents the degradation of EETs, thereby enhancing their beneficial effects. bldpharm.com While specific data on this compound is not available, the development of sEH inhibitors is a major area of research, with potent inhibitors achieving low nanomolar IC50 values. bldpharm.com The general mechanism involves the inhibitor binding to the active site of the sEH enzyme, preventing the hydrolysis of endogenous epoxides. bldpharm.com
Kynureninase and Kynurenine-3-Hydroxylase (KMO): These enzymes are critical points in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov Inhibition of KMO is a therapeutic strategy to decrease the production of neurotoxic metabolites like quinolinic acid and increase the levels of the neuroprotective kynurenic acid. nih.govacs.org Structural analogs, specifically 4-phenyl-4-oxo-butanoic acid derivatives, have been identified as a class of KMO inhibitors. nih.gov Further development led to compounds like (R,S)-3,4-Dichlorobenzoylalanine, which exhibited an IC50 of 0.2 µM for KMO. acs.org Similarly, meta-nitrobenzoylalanine was found to be a potent inhibitor of kynurenine hydroxylase with an IC50 of 0.9 µM. These inhibitors act by competing with the endogenous substrate, L-kynurenine, for the enzyme's active site. acs.org
Aryl Acid Adenylating Enzymes: This superfamily of enzymes activates carboxylic acids by catalyzing their condensation with ATP to form a reactive acyl-adenylate intermediate. This is the first step in pathways like nonribosomal peptide synthesis, including the biosynthesis of many bacterial siderophores. As an aryl acid, this compound is a potential substrate or inhibitor for these enzymes. The mechanism would involve the butanoic acid moiety binding to the enzyme's active site, where it is adenylated by ATP. Inhibitors of these enzymes are often designed as mimics of the tightly bound acyl-adenylate intermediate. nih.gov
SHP-2 and MurD: A review of available scientific literature did not identify mechanistic studies investigating the interaction of this compound or its direct analogs with the enzymes SHP-2 (a protein tyrosine phosphatase) or MurD (a bacterial cell wall biosynthesis ligase).
Table 2: Enzyme Inhibition by Analogs
| Enzyme Target | Analog / Inhibitor | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 2-(5-(2-fluorobenzylamino)pentyl)isoindoline-1,3-dione | 87 nM | researchgate.net |
| Kynurenine 3-Monooxygenase (KMO) | (R,S)-3,4-Dichlorobenzoylalanine | 0.2 µM | acs.org |
| Kynurenine Hydroxylase | meta-nitrobenzoylalanine | 0.9 µM | |
| Kynureninase | meta-nitrobenzoylalanine | 100 µM |
Nucleic Acid and Biomembrane Interaction Studies
Transport Protein Modulation: The efflux pump P-glycoprotein (P-gp) is a key contributor to multidrug resistance in cancer cells. Certain molecules can modulate its activity, restoring sensitivity to chemotherapeutic agents. Studies on related benzoic acid derivatives, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid), have shown they can modulate P-gp function. The proposed mechanism is not direct binding but rather an impairment of the cellular energetic state. These compounds were found to significantly reduce mitochondrial activity and cellular ATP levels in multidrug-resistant cells. Since P-gp is an ATP-dependent transporter, this reduction in cellular energy compromises its ability to efflux substrates, leading to increased intracellular drug accumulation.
DNA Binding: Based on the available literature, no specific studies demonstrating or investigating the direct binding of this compound or its analogs to nucleic acids have been identified.
Characterization of Allosteric Modulator Mechanisms
The metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a therapeutic target for several neuropsychiatric disorders. Its activity can be modulated by allosteric modulators that bind to a site distinct from the endogenous ligand (glutamate). An analog containing the core 2-fluoro-4-methoxyphenyl structure, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, was developed and characterized as a potent negative allosteric modulator (NAM) of mGluR2.
As a NAM, this compound does not compete with glutamate but binds to an allosteric site on the receptor, reducing the receptor's response to glutamate binding. This modulatory effect has been visualized and quantified in rodent brain imaging studies using positron emission tomography (PET), for which this [11C]-radiolabeled analog was specifically designed. Such studies confirm target engagement in mGluR2-rich regions of the brain, like the striatum and cortex, and demonstrate the utility of these analogs in characterizing allosteric receptor mechanisms in vivo.
In Vitro Cellular Pathway Modulation
The ubiquitin-proteasome system is the primary pathway for the degradation of most intracellular proteins in eukaryotes and is a key target in cancer therapy. nih.gov The proteasome's 20S core contains three main catalytic activities, including the β5 (chymotrypsin-like) subunit, which cleaves after hydrophobic residues. nih.gov Research has shown that incorporating fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors can have a profound impact on their potency and selectivity. bldpharm.comnih.gov
Specifically, certain fluorinated analogs have been shown to be highly specific inhibitors of the β5 subunit. nih.gov This suggests that compounds containing a fluoro-phenyl moiety, a key feature of this compound, have the potential to interact with and modulate the activity of the proteasome. The mechanism involves the inhibitor binding to the catalytic subunits within the proteasome core, thereby blocking the degradation of proteins tagged for destruction. nih.gov
Antimicrobial and Antifungal Mechanistic Investigations
Analogs of this compound have demonstrated notable antifungal properties. A study of phenylpyrrole analogs identified Diethyl 1-benzyl-3,4-bis(3-fluoro-5-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate as having broad-spectrum fungicidal activity against several phytopathogenic fungi.
The primary mechanism for many advanced antifungal agents involves the disruption of cell wall integrity. The fungal cell wall, which is absent in human cells, is essential for fungal viability and is composed largely of polysaccharides like β-glucans and chitin. Antifungal compounds can act by inhibiting key enzymes responsible for cell wall synthesis, such as β(1,3)-glucan synthase. This enzymatic inhibition leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and lysis, ultimately resulting in cell death. While the precise mechanism for the aforementioned phenylpyrrole analog was not detailed, disruption of cell wall synthesis represents a probable mode of action. No specific mechanistic studies on the antibacterial activity of these compounds were identified.
Table 3: Antifungal Activity of a Fluoro-methoxyphenyl Analog
| Analog | Fungal Pathogen | Inhibition Rate at 50 µg/mL | Reference |
|---|---|---|---|
| Diethyl 1-benzyl-3,4-bis(3-fluoro-5-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate | Rhizoctonia cerealis | >90% (compound 8g) | |
| Sclerotinia sclerotiorum | >60% |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Butanoic Acid Chain Modifications on Biological Interactions
The butanoic acid moiety of 4-(5-Fluoro-2-methoxyphenyl)butanoic acid is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Modifications to this four-carbon chain can significantly impact how the molecule interacts with its biological targets.
Chain Length and Flexibility: The length of the alkyl chain plays a pivotal role in the biological activity of phenylalkanoic acids. The four-carbon chain of butanoic acid provides a specific spatial distance between the aromatic ring and the terminal carboxylic acid group. This spacing is often optimal for fitting into the binding pockets of enzymes or receptors. Altering the chain length, for instance, by extending it to a pentanoic or hexanoic acid, or shortening it to a propanoic acid, can drastically alter binding affinity. Studies on related compounds have shown that both increases and decreases in alkyl chain length can lead to a loss of activity, highlighting the precise structural requirements of the target. nih.govrsc.org The flexibility of the chain allows the molecule to adopt various conformations, which can be crucial for induced-fit binding to a target protein. nih.gov
Carboxylic Acid Group: The terminal carboxylic acid is a key pharmacophoric element, often involved in crucial hydrogen bonding or ionic interactions with amino acid residues like arginine or lysine (B10760008) within a binding site. nih.gov Its acidic nature also influences the molecule's solubility and membrane permeability. Replacing the carboxylic acid with bioisosteres—functional groups with similar physicochemical properties—is a common strategy in drug design to modulate these properties. hyphadiscovery.comdrughunter.comnih.govsemanticscholar.org Examples of bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govnih.gov The choice of bioisostere can impact the compound's metabolic stability and oral bioavailability. drughunter.com
Table 1: Hypothetical Influence of Butanoic Acid Chain Modifications on Biological Activity
| Modification | Predicted Effect on Binding Affinity | Rationale |
| Chain Extension (Pentanoic Acid) | Likely Decrease | Suboptimal spacing between pharmacophoric groups. |
| Chain Shortening (Propanoic Acid) | Likely Decrease | Suboptimal spacing between pharmacophoric groups. |
| Methyl Branching (e.g., at C2) | Dependent on Target | May introduce favorable or unfavorable steric interactions. |
| Introduction of a Double Bond | Dependent on Target | Alters conformational flexibility and geometry. |
| Replacement with Tetrazole | Potentially Maintained or Improved | Mimics the acidic and hydrogen bonding properties of the carboxylic acid while potentially improving metabolic stability. |
Positional and Electronic Effects of Substituents on the Fluoro-methoxyphenyl Aromatic Ring
The substitution pattern on the phenyl ring is a critical determinant of the molecule's electronic properties and, consequently, its biological activity. The presence of both a fluorine atom and a methoxy (B1213986) group on the aromatic ring of this compound creates a unique electronic environment.
Table 2: Electronic Properties of Substituents and Their Potential Impact
| Substituent | Position | Inductive Effect | Resonance Effect | Potential Impact on Activity |
| Fluorine | 5 | Electron-withdrawing | Weakly electron-donating | Modulates ring electronics, blocks metabolism, potential for specific interactions. |
| Methoxy | 2 | Electron-withdrawing | Electron-donating | Modulates ring electronics, potential hydrogen bond acceptor, influences side-chain conformation. |
Stereochemical Impact on Ligand-Target Recognition in Relevant Biological Systems
While this compound itself is not chiral, the introduction of a substituent on the butanoic acid chain at the C2 or C3 position would create a stereocenter. In such cases, the stereochemistry would be expected to have a profound impact on biological activity.
Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. The two enantiomers of a chiral molecule can have vastly different affinities for a target protein, and may even elicit different biological responses. One enantiomer may fit perfectly into a binding site, while the other may be unable to bind effectively due to steric clashes.
For example, if a chiral center were introduced, the (R)- and (S)-enantiomers would present their substituents in different three-dimensional orientations. This would affect how the molecule interacts with the chiral environment of a receptor or enzyme active site. It is common for one enantiomer to be significantly more potent than the other, and in some cases, one enantiomer may be active while the other is inactive or even has an opposing effect. Therefore, should derivatives of this compound with a chiral center be considered, the separation and individual testing of the enantiomers would be crucial for a complete understanding of their SAR.
Rational Design Principles for Derivatives with Enhanced Potency or Selectivity
The principles of rational drug design can be applied to optimize the structure of this compound for improved potency or selectivity. longdom.orgazolifesciences.com This process involves making targeted modifications to the molecule based on an understanding of its SAR and the structure of its biological target.
Scaffold Hopping and Privileged Scaffolds: One approach is "scaffold hopping," where the core structure of the molecule is replaced with a different scaffold that maintains the key pharmacophoric features but may have improved properties. nih.gov Alternatively, the phenylbutanoic acid scaffold can be considered a "privileged scaffold" and decorated with different functional groups to explore a wider chemical space. mdpi.com
Structure-Based and Ligand-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be employed. azolifesciences.com This involves using computational tools to model how different derivatives of this compound would bind to the target, allowing for the design of molecules with improved interactions. In the absence of a target structure, ligand-based design can be used, where the SAR of a series of related compounds is used to build a pharmacophore model that describes the essential features for activity. azolifesciences.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to develop mathematical models that correlate the structural properties of a series of compounds with their biological activity. nih.govyoutube.comnih.govfrontiersin.org These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
Table 3: Rational Design Strategies for Derivative Optimization
| Design Principle | Approach | Desired Outcome |
| Bioisosteric Replacement | Replace the carboxylic acid with a tetrazole or other bioisostere. | Improved metabolic stability and oral bioavailability. |
| Substituent Scanning | Systematically vary the position and nature of the substituents on the phenyl ring. | Identify optimal substitution patterns for potency and selectivity. |
| Conformational Constraint | Introduce rigidifying elements into the butanoic acid chain (e.g., a double bond or cyclopropane (B1198618) ring). | Lock the molecule into a more active conformation. |
| Hybridization | Combine the this compound scaffold with pharmacophoric elements from other known active compounds. | Create novel molecules with potentially synergistic or enhanced activity. nih.gov |
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for 4-(5-Fluoro-2-methoxyphenyl)butanoic Acid and its Scaffolds
The efficient and environmentally benign synthesis of fluorinated aromatic compounds is a critical challenge in contemporary organic chemistry. Future research into this compound will undoubtedly focus on the development of novel and sustainable synthetic methodologies that offer improvements in terms of yield, selectivity, and environmental impact over traditional approaches.
A promising avenue lies in the exploration of late-stage fluorination techniques. These methods allow for the introduction of fluorine atoms at a late step in a synthetic sequence, which is highly advantageous for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. Catalytic methods for C-F bond formation, particularly those employing earth-abundant metals or organocatalysts, are of high interest. For instance, the development of novel palladium- or copper-catalyzed nucleophilic fluorination reactions could provide a direct route to the 5-fluoro-2-methoxyphenyl core from readily available precursors.
Furthermore, the principles of green chemistry will be paramount in the development of next-generation synthetic routes. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes such as photocatalysis. Biocatalysis, employing enzymes such as fluorinases or engineered cytochrome P450s, presents an exciting frontier for the enantioselective synthesis of chiral derivatives of this compound. ebi.ac.uk The inherent selectivity of enzymatic transformations could provide access to single enantiomers, which is often crucial for optimizing therapeutic efficacy and minimizing off-target effects.
| Synthetic Strategy | Key Features | Potential Advantages |
| Late-Stage Fluorination | Introduction of fluorine in the final steps of synthesis. | Rapid generation of analogs for SAR studies. |
| Catalytic C-F Bond Formation | Use of transition metal or organocatalysts. | Improved efficiency, selectivity, and substrate scope. |
| Green Chemistry Approaches | Utilization of renewable resources, alternative energy sources (e.g., light), and biocatalysis. | Reduced environmental impact, increased sustainability. |
| Enantioselective Synthesis | Enzymatic or chiral catalyst-mediated reactions. | Access to single enantiomers with potentially improved therapeutic profiles. |
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
The fluorine and methoxy (B1213986) substituents on the phenyl ring of this compound are expected to significantly influence its interactions with biological targets. A deeper understanding of these interactions at the molecular level is crucial for rational drug design and the optimization of its pharmacological properties.
Advanced biophysical techniques will be instrumental in elucidating these molecular interactions. High-resolution structural biology methods, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), can provide detailed atomic-level snapshots of the compound bound to its target protein. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a powerful tool for probing the local environment of the fluorine atom upon binding, providing insights into conformational changes and dynamic processes. nih.govnih.gov
Application as Chemical Probes for the Characterization of Underexplored Receptors and Enzymes
The unique spectroscopic properties of the fluorine atom make this compound and its derivatives attractive candidates for development as chemical probes. The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and sensitivity to the local chemical environment. nih.govnih.gov
Derivatives of this compound could be designed as specific ligands for underexplored or orphan receptors, such as G-protein coupled receptors (GPCRs). acs.orgnih.gov By monitoring the changes in the ¹⁹F NMR chemical shift upon binding, researchers can gain valuable information about ligand-receptor interactions, conformational changes in the receptor, and the kinetics of binding. This information is invaluable for target validation and the initial stages of drug discovery.
Furthermore, the butanoic acid moiety can be functionalized to incorporate fluorescent tags or photoaffinity labels. Such multimodal probes would enable a range of biological investigations, from visualizing the subcellular localization of the target protein to identifying its interacting partners. The development of such probes for understudied enzymes could also facilitate high-throughput screening campaigns to identify novel inhibitors or activators.
| Probe Type | Methodology | Information Gained |
| ¹⁹F NMR Probes | Ligand-observed ¹⁹F NMR spectroscopy. nih.govnih.gov | Binding affinity, kinetics, conformational changes, and target engagement in complex biological systems. |
| Fluorescent Probes | Fluorescence microscopy, flow cytometry. | Subcellular localization, target expression levels, and high-throughput screening. |
| Photoaffinity Probes | Photo-crosslinking followed by mass spectrometry. | Identification of direct binding partners and characterization of binding sites. |
Integration with Advanced Computational Methodologies for Predictive Chemical and Biological Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their integration into the research of this compound will be crucial for accelerating its development.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the compound's conformational preferences, electronic properties, and reactivity. nih.gov This information is vital for understanding its intrinsic properties and for parameterizing molecular mechanics force fields used in larger-scale simulations.
Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of this compound to various biological targets and to estimate its binding affinity. nih.govresearchgate.netmdpi.com These in silico methods can guide the design of new analogs with improved potency and selectivity. For instance, simulations could explore the impact of altering the position of the fluorine or methoxy groups on the phenyl ring or modifying the length and functionality of the butanoic acid side chain.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogs with their biological activity. researchgate.netresearchgate.netnih.gov These models can then be used to virtually screen large compound libraries and prioritize the synthesis of the most promising candidates. The integration of machine learning and artificial intelligence approaches into these computational workflows is expected to further enhance their predictive power and impact on the discovery of novel therapeutics based on the this compound scaffold.
| Computational Method | Application | Predicted Properties |
| Quantum Chemistry (e.g., DFT) | Calculation of intrinsic molecular properties. nih.gov | Conformational energies, electronic charge distribution, reactivity indices. |
| Molecular Docking | Prediction of ligand binding poses. nih.govresearchgate.netmdpi.com | Preferred binding orientation within a target's active site. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the ligand-target complex. | Binding free energies, conformational flexibility, and stability of interactions. |
| QSAR and Machine Learning | Development of predictive models for biological activity. researchgate.netresearchgate.netnih.gov | Virtual screening and prioritization of new analog designs. |
Q & A
Basic: What are the standard synthetic routes for preparing 4-(5-Fluoro-2-methoxyphenyl)butanoic acid, and how is purity validated?
Answer:
A common synthesis involves coupling a fluorinated aromatic precursor (e.g., 5-fluoro-2-methoxybenzaldehyde ) with a butanoic acid backbone via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For purity validation, employ:
- HPLC (C18 column, acetonitrile/water gradient) to detect residual reactants.
- 1H/13C NMR to confirm regiochemistry (e.g., distinguishing fluorine’s deshielding effects on adjacent protons ).
- Mass spectrometry (ESI-MS) to verify molecular ion peaks (expected m/z for C11H11FO3: ~210.06).
Basic: What analytical techniques are critical for characterizing fluorinated aromatic intermediates in this compound’s synthesis?
Answer:
- X-ray crystallography resolves steric effects from the methoxy and fluorine groups (e.g., bond angles in similar fluorophenyl derivatives ).
- IR spectroscopy identifies carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- 19F NMR (δ -110 to -120 ppm) confirms fluorine’s electronic environment and absence of positional isomers .
Advanced: How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during synthesis optimization?
Answer:
Contradictions may arise from:
- Prototropic tautomerism in intermediates (e.g., keto-enol equilibria in β-keto acids). Use low-temperature NMR to stabilize species .
- Side reactions (e.g., demethylation of methoxy groups under acidic conditions). Monitor via LC-MS and adjust pH during workup .
- Residual solvents (e.g., DMSO-d6 in NMR samples). Re-crystallize or use alternative deuterated solvents.
Advanced: What strategies mitigate steric hindrance during functionalization of the fluorophenyl ring?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to position fluorine selectively .
- Microwave-assisted synthesis enhances reaction rates for sterically hindered substrates (e.g., 160°C, 30 min for Suzuki couplings ).
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines ).
Advanced: How does the fluorine atom influence the compound’s reactivity in biological assays?
Answer:
- Electron-withdrawing effects : Increase acidity of adjacent protons, enhancing hydrogen bonding in enzyme active sites .
- Metabolic stability : Fluorine reduces oxidative degradation in vivo, confirmed via microsomal assays (e.g., rat liver microsomes, LC-MS analysis ).
- Bioisosterism : Compare activity against non-fluorinated analogs (e.g., IC50 shifts in kinase inhibition assays ).
Advanced: How to address low yields in coupling reactions involving the butanoic acid moiety?
Answer:
- Catalyst optimization : Use Pd(OAc)2/XPhos for Suzuki couplings (≥90% yield in similar aryl-butyric acid syntheses ).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature control : Gradual heating (e.g., 50°C → 80°C) prevents decarboxylation of the butanoic acid group .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorophenyl group .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
- Purity checks : Periodic HPLC analysis to detect degradation products (e.g., free benzoic acid derivatives ).
Advanced: How to design SAR studies for derivatives of this compound targeting enzyme inhibition?
Answer:
- Core modifications : Substitute methoxy with hydroxy or ethoxy groups to probe steric/electronic effects .
- Chain length variation : Test butanoic acid vs. propanoic acid analogs for optimal binding pocket fit (molecular docking studies ).
- Fluorine positioning : Compare 5-fluoro vs. 4-fluoro isomers in activity assays (IC50, Ki values ).
Basic: What safety protocols are recommended for handling fluorinated aromatic compounds?
Answer:
- Ventilation : Use fume hoods due to potential volatility of fluorinated intermediates .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact (irritation risks noted in SDS ).
- Waste disposal : Segregate halogenated waste for incineration to avoid environmental release .
Advanced: How to resolve discrepancies in biological activity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV dosing ).
- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the butanoic acid group ).
- Dose optimization : Adjust formulations (e.g., PEGylation) to enhance solubility and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
